![molecular formula C46H90NO8P B1263290 1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263290.png)
1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:1 in which the acyl groups specified at positions 1 and 2 are eicosanoyl and (11Z)-octadecenoyl respectively. It derives from an icosanoic acid and a cis-vaccenic acid.
Scientific Research Applications
Interaction with Ion Channels
- Ion Channel Modulation : A study found that ether-linked phospholipids like 1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine could interact with plasma membrane ion channels, influencing their function, which may have implications for anti-cancer properties (Potier et al., 2011).
Biochemical Processes in Plants
- Role in Plant Biochemistry : This compound and its analogs have been used in studies to support the lipid-linked desaturation of acyl groups in plant microsomal membranes, contributing to our understanding of plant lipid biochemistry (Sperling & Heinz, 1993).
High-Temperature Water Behavior
- High-Temperature Reactions : Research has explored the behavior of similar phosphocholines in high-temperature water, leading to insights into their hydrolysis and formation of phosphorus-containing products, which is relevant for understanding lipid degradation under extreme conditions (Changi et al., 2012).
Membrane Properties
- Membrane Structure and Stability : Studies have examined the stabilization of phospholipid multilayers at the air-water interface, which are crucial models for studying biological membranes and their interactions with peptides or proteins (Saccani et al., 2004).
Hydrocarbon Chain Packing
- Chain Packing in Bilayers : The synthesis of different isomers of this phosphocholine has been used to investigate the impact of double bond positions on the hydrocarbon chain packing and molecular motion in lipid bilayers, crucial for understanding membrane fluidity and function (Barton & Gunstone, 1975).
Small Molecule Interactions
- Lipid-Molecule Interactions : Research has also utilized such phospholipids to study interactions with small molecules like local anesthetics, which is vital for drug development and membrane biology (Huang et al., 2013).
Properties
Molecular Formula |
C46H90NO8P |
|---|---|
Molecular Weight |
816.2 g/mol |
IUPAC Name |
[(2R)-3-icosanoyloxy-2-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H90NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-24-21-19-17-15-13-11-9-7-2/h17,19,44H,6-16,18,20-43H2,1-5H3/b19-17-/t44-/m1/s1 |
InChI Key |
FFUSYBVVEOYOMV-VPMPJQFESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,4E,6R,8E,10R,14R,20S,21S,23S,24R,25S,27S,30E,32R,33S)-33-[(2R,3R,4R,6R)-6-[(1R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(1S,2R,3E,7E,9E,11E,15E)-1,2-dihydroxyoctadeca-3,7,9,11,15,17-hexaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23,30-dimethyltritriaconta-4,8,30-triene-1,2,6,10,14,20,21,24,25,27,32,33-dodecol](/img/structure/B1263209.png)
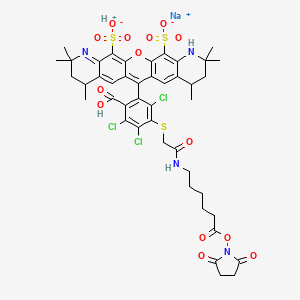
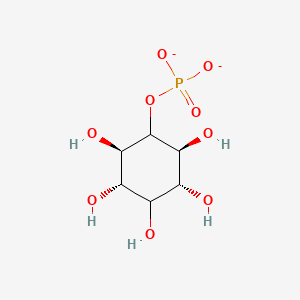

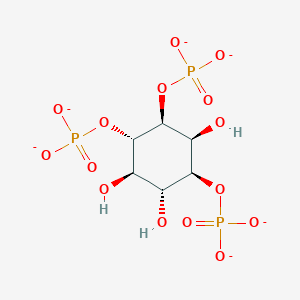

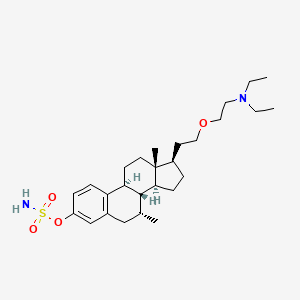
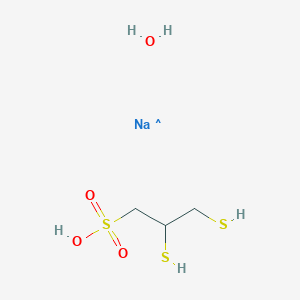
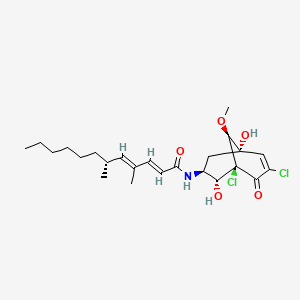

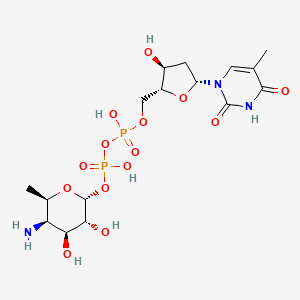
![[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;hydrochloride](/img/structure/B1263230.png)
